BenchChemオンラインストアへようこそ!

4-Phenylthiazole

DGAT1 inhibition Obesity Metabolic disorders

4-Phenylthiazole (CAS 1826-12-6) is the regiospecific heterocyclic scaffold essential for reproducible dual FAAH/sEH inhibitor development, IGF1R-targeted anticancer research (2.6× sorafenib potency), and antimicrobial programs against MRSA and C. auris. The 4-position phenyl substitution creates unique SAR unattainable with 2- or 5-phenylthiazole regioisomers. Its lower free-radical reactivity (4-Ph < 5-Ph < 2-Ph) ensures superior chemoselectivity in multi-step syntheses. Substitution with alternative isomers will compromise target engagement, in vivo efficacy, and synthetic reproducibility.

Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
CAS No. 1826-12-6
Cat. No. B157171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylthiazole
CAS1826-12-6
Molecular FormulaC9H7NS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC=N2
InChIInChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H
InChIKeyKXCQDIWJQBSUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylthiazole (CAS 1826-12-6): Technical Procurement Baseline for Research and Industrial Selection


4-Phenylthiazole (CAS 1826-12-6) is a heterocyclic compound with molecular formula C9H7NS and molecular weight 161.22 . It is characterized by a thiazole ring with a phenyl substituent at the 4-position . Its key physicochemical parameters include a calculated LogP of 2.81010, a topological polar surface area (PSA) of 41.13 Ų, a boiling point of 292.7°C at 760 mmHg, and a density of 1.173 g/cm³ . 4-Phenylthiazole serves as a privileged scaffold in medicinal chemistry and materials science, with applications spanning dual enzyme inhibition, antimicrobial development, anticancer metallacycles, and fluorescent sensors [1].

Why Generic Thiazole Substitution Cannot Be Assumed: Procurement Implications of 4-Phenylthiazole Differentiation


Procurement of 4-phenylthiazole cannot be casually substituted with alternative phenylthiazole regioisomers (2- or 5-phenylthiazole) or other thiazole derivatives without compromising specific research or industrial outcomes. Quantitative structure-activity relationship (SAR) studies reveal fundamental differences in biological and chemical performance that are regiospecific and context-dependent. For instance, the DGAT1 inhibitory activity differs markedly among 2-, 4-, and 5-phenylthiazole regioisomers, with the 5-phenylthiazole series exhibiting potent inhibition (IC50 = 23 nM) and in vivo triglyceride reduction, while the 4-phenylthiazole series shows distinct and generally weaker inhibition profiles in this particular target context [1]. In free radical phenylation reactions, the reactivity order among phenylthiazole isomers is definitively established as: 2-phenylthiazole > 5-phenylthiazole > 4-phenylthiazole [2]. Additionally, the phototransposition chemistry of 4-phenylthiazole under irradiation yields distinct rearrangement products and deuterium incorporation patterns compared to its 2- and 5-regioisomers [3]. These regiospecific performance differences underscore that the 4-position substitution creates a unique chemical and biological identity that cannot be assumed interchangeable with other phenylthiazole isomers. The following quantitative evidence guide establishes the precise differentiation parameters that inform scientific selection.

4-Phenylthiazole Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


DGAT1 Inhibitory Activity: Regioisomeric Comparison of 2-, 4-, and 5-Phenylthiazole Analogs

In a direct head-to-head comparison of phenylthiazole regioisomers as diacylglycerol acyltransferase 1 (DGAT1) inhibitors, the 5-phenylthiazole series exhibited potent inhibition, whereas 4-phenylthiazole analogs demonstrated a distinctly different activity profile [1]. The study synthesized and evaluated 2-phenylthiazole, 4-phenylthiazole, and 5-phenylthiazole analogs in parallel, revealing that the 5-phenylthiazole series was superior for this specific target [1]. This establishes that 4-phenylthiazole is not the optimal scaffold for DGAT1 inhibition, informing procurement decisions for obesity and metabolic disorder research where alternative scaffolds should be considered [1].

DGAT1 inhibition Obesity Metabolic disorders Triglyceride biosynthesis

FAAH/sEH Dual Inhibitor Potency: In Vivo Antinociceptive Efficacy of 4-Phenylthiazole Derivatives vs. Ketoprofen

In a comprehensive SAR study of 42 4-phenylthiazole analogs evaluated for dual fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) inhibition, selected compounds demonstrated significant in vivo antinociceptive activity [1]. Two optimized dual inhibitors (compounds 4p and 4s) were advanced to rat liver microsome stability assays and in vivo formalin test evaluation [1]. Compound 4p at doses of 1 mg/kg and 3 mg/kg decreased nociceptive behavior to a similar extent as 30 mg/kg ketoprofen, a traditional NSAID [1]. Compound 4s required 3 mg/kg to achieve comparable efficacy to ketoprofen [1]. The effect was dose-dependent for both compounds [1]. The SAR revealed that electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety are well tolerated by both enzymes at ortho, meta, and para positions, while the overall 3D molecular shape is critical for potent FAAH inhibition, suggesting a more restricted FAAH binding pocket compared to sEH [1].

Pain Inflammation FAAH inhibition sEH inhibition Dual inhibitors

Antimicrobial Potency: 4-Phenylthiazole Derivatives vs. Pathogen-Specific MIC Values

A series of N-phenylthiazole derivatives was synthesized and evaluated for antibacterial, antifungal, and anti-COVID-19 activities [1]. Among the tested compounds, phenylthiazole derivative 4m exhibited the most potent anti-MRSA activity with an MIC value of 8 μg/mL [1]. Compounds 4k and 4m demonstrated potent activity against Clostridium difficile with MIC values of 2 μg/mL and moderate activity against Candida albicans with MIC values of 4 μg/mL [1]. For anti-COVID-19 activity, compound 4b emerged with an IC50 of 1,269 nM and a selectivity index of 138.86, supported by a binding score of -5.21 kcal/mol when docked against SARS-CoV-2 Mpro [1]. The study demonstrated that the N-phenylthiazole scaffold (a 4-phenylthiazole derivative class) possesses significant anti-MRSA, antifungal, and anti-COVID-19 activities [1].

Antimicrobial Anti-MRSA Antifungal Anti-COVID-19 C. difficile

Anticancer Potency of 4-Phenylthiazole IGF1R Inhibitor: HepG2 IC50 vs. Sorafenib

In a scaffold-hopping study from Sorafenib, ureido-substituted 4-phenylthiazole analogs were developed for hepatocellular carcinoma (HCC) therapy [1]. Compound 27, a 4-phenylthiazole derivative, exhibited potent cytotoxicity against HepG2 cells with an IC50 of 0.62 ± 0.34 μM, significantly exceeding Sorafenib which showed an IC50 of 1.62 ± 0.27 μM in the same assay [1]. This represents approximately 2.6-fold greater potency than the clinical comparator [1]. Mechanistic investigations revealed that compound 27 potently inhibited HCC cell migration and colony formation, induced G2/M arrest and early-stage apoptosis, and demonstrated 76.84% inhibition of IGF1R at 10 μM, identifying IGF1R as a key target [1]. Computational predictions indicated favorable drug-like properties for compound 27 [1].

Hepatocellular carcinoma IGF1R inhibitor Anticancer Sorafenib comparator

Antifungal Potency of 4-Phenylthiazole-Oxadiazole Hybrids vs. Clinical Antifungals and MDR Pathogens

In a rational design study repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole moieties, compound 35 demonstrated potent antifungal activity across multiple Candida species, including multidrug-resistant strains [1]. Against Candida albicans, compound 35 exhibited MIC values of 1-2 μg/mL; against Candida glabrata, MIC values of 0.5-1 μg/mL; and against multidrug-resistant Candida auris, MIC values of 2-4 μg/mL [1]. This performance matched amphotericin B and outperformed fluconazole [1]. Additionally, compound 35 showed minimal cytotoxicity (88% cell viability at 16 μg/mL) and negligible hemolytic activity, indicating a superior safety profile relative to its antifungal potency [1].

Antifungal Candida auris Drug-resistant fungi Oxadiazole hybrids

Free Radical Reactivity Order: 4-Phenylthiazole vs. Other Phenylthiazole Regioisomers

In a systematic study of free radical phenylation reactions of isothiazole and phenylthiazole isomers, a definitive reactivity order was established [1]. The order of decreasing reactivity is: 2-phenylthiazole or 5-phenylisothiazole > 5-phenylthiazole or 3-phenylisothiazole > 4-phenylthiazole or 4-phenylisothiazole [1]. This reactivity hierarchy demonstrates that 4-phenylthiazole is the least reactive among the phenylthiazole regioisomers toward free radical phenylation, a finding with direct implications for synthetic route planning where selective functionalization is required [1].

Free radical phenylation Reactivity order Regioselectivity Synthetic chemistry

4-Phenylthiazole Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Pain and Inflammation Drug Discovery: Dual FAAH/sEH Inhibitor Development

4-Phenylthiazole is the scaffold of choice for developing dual fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) inhibitors with in vivo antinociceptive efficacy [1]. The 4-phenylthiazole core, particularly when substituted with electron-donating groups, enables potent dual inhibition of both enzymes [1]. Optimized derivatives such as compound 4p achieve equivalent pain reduction to 30 mg/kg ketoprofen at only 1-3 mg/kg doses in formalin test models [1]. Procurement of 4-phenylthiazole is recommended for pain and inflammation research programs seeking multi-target pharmacology with demonstrated in vivo translation. The established SAR indicating that the overall 3D shape of the 4-phenylthiazole molecule is critical for potent FAAH inhibition provides a rational framework for further optimization [1].

Oncology Drug Discovery: IGF1R-Targeted Anticancer Agent Development

4-Phenylthiazole provides a validated scaffold for developing IGF1R-targeted anticancer agents with superior in vitro potency compared to the clinical comparator Sorafenib [1]. Ureido-substituted 4-phenylthiazole derivatives such as compound 27 demonstrate approximately 2.6-fold greater potency against HepG2 hepatocellular carcinoma cells (IC50 = 0.62 μM vs. 1.62 μM for Sorafenib) [1]. This scaffold is particularly suited for hepatocellular carcinoma drug discovery programs where novel agents targeting distinct pathways are needed to overcome adverse effects and drug resistance associated with existing kinase inhibitors [1]. The scaffold's demonstrated ability to inhibit IGF1R (76.84% at 10 μM) and induce G2/M arrest and apoptosis provides a mechanistically defined starting point for optimization [1].

Anti-Infective Drug Discovery: Multidrug-Resistant Antimicrobial Development

The 4-phenylthiazole scaffold is recommended for anti-infective drug discovery programs targeting multidrug-resistant pathogens, including MRSA, C. difficile, and WHO critical priority pathogen C. auris [1][2]. N-Phenylthiazole derivatives (a 4-phenylthiazole subclass) demonstrate quantifiable activity against MRSA (MIC = 8 μg/mL), C. difficile (MIC = 2 μg/mL), and C. albicans (MIC = 4 μg/mL) [1]. Furthermore, phenylthiazole-oxadiazole hybrids achieve potent activity against multidrug-resistant C. auris (MIC = 2-4 μg/mL) while maintaining favorable safety profiles with 88% cell viability at 16 μg/mL [2]. Procurement of 4-phenylthiazole for antimicrobial programs is supported by its broad-spectrum activity profile across Gram-positive bacteria, fungi, and antiviral targets (anti-COVID-19 IC50 = 1,269 nM with selectivity index of 138.86) [1].

Synthetic Chemistry: Building Block Requiring Reduced Radical Reactivity

4-Phenylthiazole is the preferred phenylthiazole regioisomer for synthetic applications where reduced free radical reactivity is advantageous [1]. In free radical phenylation reactions, 4-phenylthiazole exhibits the lowest reactivity among the three phenylthiazole regioisomers, following the established hierarchy: 2-phenylthiazole > 5-phenylthiazole > 4-phenylthiazole [1]. This lower reactivity makes 4-phenylthiazole a more chemically stable building block under radical-generating conditions, reducing undesired side reactions during multi-step syntheses. Additionally, the distinct phototransposition chemistry of 4-phenylthiazole—which converts to 3-phenylisothiazole via specific deuterium incorporation pathways—offers unique synthetic routes not accessible with the 2- or 5-regioisomers [1]. Procurement of 4-phenylthiazole is indicated when chemoselectivity under radical conditions is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.